1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea
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Overview
Description
1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the tert-butylphenyl and pyrazolo[1,5-a]pyrimidinyl groups imparts unique chemical and physical properties to the molecule.
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-aminopyrazole and 2-chloropyrimidine under basic conditions.
Introduction of the tert-butylphenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, where a tert-butylphenyl halide reacts with the pyrazolo[1,5-a]pyrimidine core.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the urea group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures.
Scientific Research Applications
1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and inflammation.
Material Science: Due to its unique electronic properties, the compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions, providing insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
1-(4-tert-butylphenyl)-3-{pyrazolo[1,5-a]pyrimidin-6-yl}urea can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
7-[4-(tert-butyl)phenyl]-2-methyl-5-(methylthio)pyrazolo[1,5-a]pyrimidine-6-carbonitrile: This compound has a similar core structure but different substituents, leading to variations in chemical reactivity and biological activity.
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives: These compounds are studied for their potential as enzyme inhibitors and have different functional groups that affect their properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-17(2,3)12-4-6-13(7-5-12)20-16(23)21-14-10-18-15-8-9-19-22(15)11-14/h4-11H,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEFPXQHWDVPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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